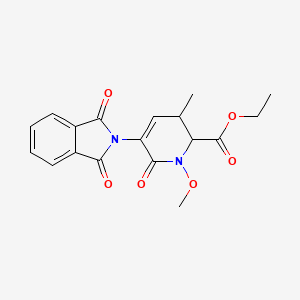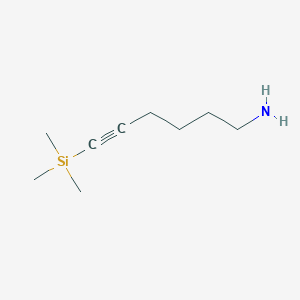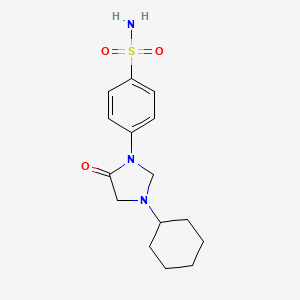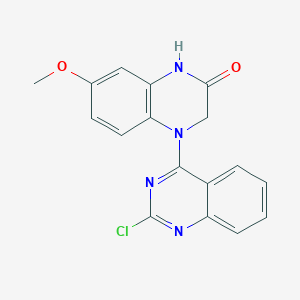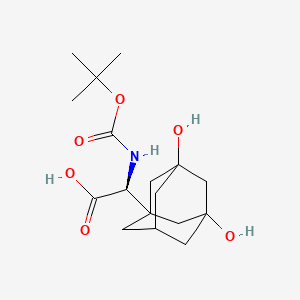
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The adamantane moiety provides structural rigidity and unique steric properties, making this compound an interesting subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid typically involves multiple steps. One common approach is to start with the adamantane core, which is functionalized to introduce hydroxyl groups at the 3 and 5 positions. This can be achieved through various oxidation reactions. The next step involves the introduction of the Boc-protected amino group, which can be done using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a drug delivery agent.
Industry: Utilized in the development of new materials with unique properties due to the adamantane core.
Mecanismo De Acción
The mechanism of action of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The adamantane core provides structural stability and can enhance the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization reactions.
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
Uniqueness
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid is unique due to its combination of a Boc-protected amino group and an adamantane core. This combination provides both reactivity and structural rigidity, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H27NO6 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(2S)-2-(3,5-dihydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11-,15?,16?,17?/m1/s1 |
Clave InChI |
ZNYYESJIBYSDAL-RVWCEBKHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
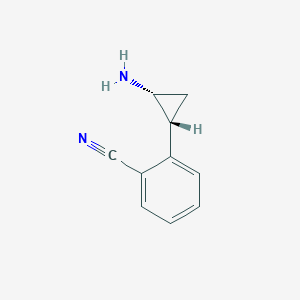
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)
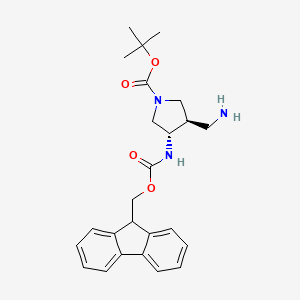
![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)
![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)
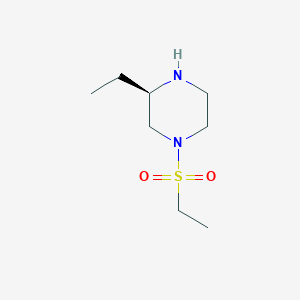
![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)
